![molecular formula C22H27N5O3S B2871331 ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate CAS No. 1105238-62-7](/img/structure/B2871331.png)
ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate
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Overview
Description
The compound “ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[3,4-d]pyridazine ring, a thioacetamido group, and an ethyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyridazine ring system is a key structural feature. The 3,4-dimethylphenyl group is attached to this ring system. Additionally, the molecule contains a thioacetamido group and an ethyl acetate group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the thioacetamido group might be susceptible to hydrolysis or substitution reactions. The pyrazolo[3,4-d]pyridazine ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could impact its solubility in different solvents. The pKa of the compound, which describes its acidity, would be influenced by the presence of acidic or basic groups .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and utilized in the synthesis of various heterocyclic compounds, such as pyran, pyridine, and pyridazine derivatives, demonstrating the utility of ethyl acetate derivatives in heterocyclic synthesis (Mohareb et al., 2004). Additionally, ethyl 2-arylhydrazono-3-butyrates have been shown to react with cyanoacetamides to yield pyridinedione and pyridazine derivatives, highlighting the versatility of ethyl acetate in the synthesis of complex heterocycles (Rady & Barsy, 2006).
Molecular Docking and Biological Screening
Novel pyridine and fused pyridine derivatives have been prepared from precursors with structural similarities to ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate, and subjected to in silico molecular docking screenings towards specific proteins. These studies revealed moderate to good binding energies, suggesting potential biological activities for these compounds (Flefel et al., 2018).
Antioxidant Activities
Compounds structurally related to ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate have been evaluated for their antioxidant activities. For instance, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and its derivatives exhibited remarkable antioxidant activity, underscoring the potential of these compounds in oxidative stress-related applications (Zaki et al., 2017).
Cytotoxic Activities
Extracts from Aspergillus sp. culture, isolated from Piper crocatum and containing compounds similar in structure to ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate, have demonstrated cytotoxic activity against T47D breast cancer cells. This highlights the potential of these compounds in cancer research and therapy (Astuti et al., 2016).
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-6-30-19(29)11-23-18(28)12-31-22-21-17(20(13(2)3)25-26-22)10-24-27(21)16-8-7-14(4)15(5)9-16/h7-10,13H,6,11-12H2,1-5H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAGCBNEKCWKNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(C2=C1N(N=C2)C3=CC(=C(C=C3)C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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